2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate
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Description
2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate is a useful research compound. Its molecular formula is C20H15N3OS and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzyl group and a phthalazinyl group, which are known to interact with various biological targets .
Mode of Action
Compounds containing benzyl and phthalazinyl groups are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Compounds containing benzyl and phthalazinyl groups are known to be involved in various biochemical pathways, including those related to cell signaling and metabolism .
Pharmacokinetics
The compound’s molecular weight (3244) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Compounds containing benzyl and phthalazinyl groups are known to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Properties
IUPAC Name |
1-benzyl-4-(1-oxidopyridin-1-ium-2-yl)sulfanylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-23-13-7-6-12-19(23)25-20-17-11-5-4-10-16(17)18(21-22-20)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAABMTAUWLVLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=[N+]4[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.